Ro 27-3225 trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

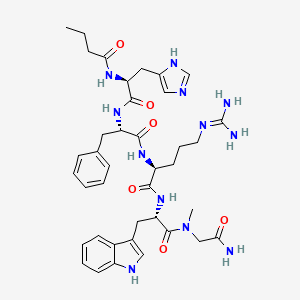

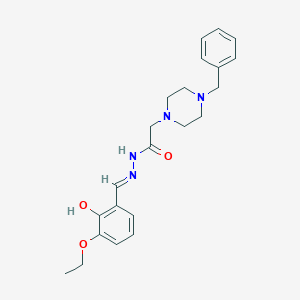

Ro 27-3225 trifluoroacetate salt is a selective melanocortin MC4 receptor agonist. This compound has shown significant potential in various scientific and medical applications due to its ability to interact with specific receptors in the body. It is known for its role in reversing hemorrhagic shock, reducing multiple organ damage, and improving survival rates in experimental models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 27-3225 trifluoroacetate salt involves multiple steps, starting with the preparation of the peptide backbone. The process typically includes the following steps:

Peptide Synthesis: The peptide sequence Butir-His-D-Phe-Arg-Trp-Sar-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale HPLC systems for purification.

Chemical Reactions Analysis

Types of Reactions

Ro 27-3225 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:

Oxidation: The tryptophan residue in the peptide can undergo oxidation under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide sequence.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Protected amino acids and coupling reagents like HBTU or HATU.

Major Products Formed

The major product formed from these reactions is the purified peptide this compound, with a molecular weight of 784.91 (free base basis) .

Scientific Research Applications

Ro 27-3225 trifluoroacetate salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and receptor-ligand interactions.

Biology: Investigated for its role in modulating melanocortin receptors, particularly MC4 and MC1 receptors.

Medicine: Explored for its potential therapeutic effects in conditions like hemorrhagic shock, multiple organ failure, and obesity.

Industry: Utilized in the development of new drugs targeting melanocortin receptors.

Mechanism of Action

Ro 27-3225 trifluoroacetate salt exerts its effects by selectively binding to melanocortin MC4 receptors. This binding activates intracellular signaling pathways that lead to various physiological responses. The compound also shows some activity at the MC1 receptor, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

- UM-164 trifluoroacetate salt

- PL405 trifluoroacetate salt

- UNC3866 trifluoroacetate salt

Comparison

Ro 27-3225 trifluoroacetate salt is unique due to its high selectivity for the MC4 receptor and its ability to reverse hemorrhagic shock and reduce multiple organ damage. While similar compounds like UM-164 and PL405 also target melanocortin receptors, Ro 27-3225’s specific activity profile and therapeutic potential make it a valuable compound for research and development .

Properties

Molecular Formula |

C39H52N12O6 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C39H52N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

InChI Key |

NINOPZAAGJJNAR-YDPTYEFTSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |

Canonical SMILES |

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)

![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)

![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)